molecular formula C15H23BO5S B13925168 2-(4-((2-Methoxyethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-((2-Methoxyethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13925168
M. Wt: 326.2 g/mol
InChI Key: BIKCXDHHICPMIH-UHFFFAOYSA-N
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Description

2-(4-((2-Methoxyethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Methoxyethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-(2-methoxyethylsulfonyl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Methoxyethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the organoboron compound with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(4-((2-Methoxyethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((2-Methoxyethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups, which provide enhanced reactivity and selectivity in coupling reactions. Its methoxyethylsulfonyl group offers additional stability and solubility, making it a valuable reagent in various synthetic applications .

Properties

Molecular Formula

C15H23BO5S

Molecular Weight

326.2 g/mol

IUPAC Name

2-[4-(2-methoxyethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO5S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)22(17,18)11-10-19-5/h6-9H,10-11H2,1-5H3

InChI Key

BIKCXDHHICPMIH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CCOC

Origin of Product

United States

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